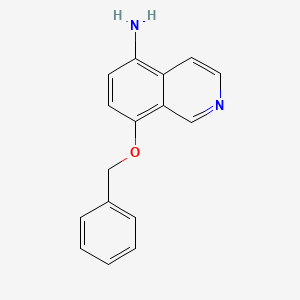

8-(Benzyloxy)isoquinolin-5-amine

Description

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

8-phenylmethoxyisoquinolin-5-amine |

InChI |

InChI=1S/C16H14N2O/c17-15-6-7-16(14-10-18-9-8-13(14)15)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2 |

InChI Key |

ZGELFUVBBONWJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C=NC=CC3=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

8-(Benzyloxy)isoquinolin-5-amine CAS 1875246-19-7 properties

The following technical guide details the properties, synthesis, and application of 8-(Benzyloxy)isoquinolin-5-amine (CAS 1875246-19-7).

Executive Summary

8-(Benzyloxy)isoquinolin-5-amine is a specialized heterocyclic building block used primarily in the discovery and development of small-molecule kinase inhibitors. Its structural core—an isoquinoline ring substituted with a primary amine at position 5 and a lipophilic benzyloxy ether at position 8—serves as a privileged scaffold in medicinal chemistry.

This compound is particularly relevant for targeting enzymes such as Rho-associated protein kinase (ROCK) and Phosphoinositide 3-kinase (PI3K) , where the isoquinoline nitrogen and the 5-amino group often engage in critical hydrogen bonding within the ATP-binding pocket, while the 8-benzyloxy moiety occupies the hydrophobic Region II or the solvent-exposed front pocket to improve potency and selectivity.

Physicochemical Profile

The following data represents the core properties of the free base form. Researchers should note that the compound is often handled as a hydrochloride or tosylate salt to improve stability during storage.

Table 1: Chemical Specifications

| Property | Value |

| IUPAC Name | 8-(Benzyloxy)isoquinolin-5-amine |

| Molecular Formula | C₁₆H₁₄N₂O |

| Molecular Weight | 250.30 g/mol |

| Exact Mass | 250.1106 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| pKa (Predicted) | ~5.4 (Isoquinoline N), ~3.5 (Aniline NH₂) |

| LogP (Predicted) | 3.2 – 3.5 (Lipophilic due to benzyl group) |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 3 (Isoquinoline N, Ether O, Amine N) |

Synthetic Pathways & Process Chemistry

The synthesis of 8-(benzyloxy)isoquinolin-5-amine requires careful regiocontrol to ensure the amino group is introduced at the 5-position while preserving the 8-benzyloxy ether. The most robust route utilizes the Nitration-Reduction Strategy starting from 8-hydroxyisoquinoline.

Retrosynthetic Analysis

The 5-amino group is installed via the reduction of a 5-nitro precursor. The nitro group is introduced via electrophilic aromatic substitution (nitration). The 8-hydroxyl group acts as an ortho/para director.[1] Since position 8 is occupied, the directing effect favors position 5 (para) and position 7 (ortho). Steric bulk from the protecting group (Benzyl) enhances selectivity for the 5-position.

Optimized Synthesis Protocol

Note: This protocol avoids catalytic hydrogenation (H₂/Pd-C) in the final step to prevent accidental hydrogenolysis of the O-benzyl ether.

Step 1: O-Alkylation (Protection)

-

Reagents: 8-Hydroxyisoquinoline, Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃).

-

Solvent: DMF or Acetonitrile.

-

Conditions: 60°C, 4–6 hours.

-

Mechanism: Williamson ether synthesis.

-

Yield Target: >90%.

Step 2: Regioselective Nitration

-

Reagents: 8-(Benzyloxy)isoquinoline, HNO₃ (fuming), Acetic Anhydride (Ac₂O) or H₂SO₄ at 0°C.

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The alkoxy group at C8 directs the incoming nitronium ion (NO₂⁺) primarily to C5.

-

Purification: The crude product may contain minor amounts of the 7-nitro isomer. Recrystallization from Ethanol/Acetone is required to isolate pure 5-nitro-8-(benzyloxy)isoquinoline .

Step 3: Chemoselective Reduction

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl) OR Stannous Chloride (SnCl₂).

-

Solvent: Ethanol/Water (3:1).

-

Conditions: Reflux, 2–4 hours.

-

Rationale: Chemical reduction is chosen over catalytic hydrogenation to strictly preserve the benzyl ether bond.

-

Workup: Basify with NaHCO₃, filter through Celite, extract with EtOAc.

Reaction Workflow Diagram

Figure 1: Optimized synthetic route ensuring regioselectivity at C5 and stability of the C8-benzyl ether.

Structural Biology & SAR Implications

In the context of drug design, CAS 1875246-19-7 acts as a "warhead-ready" scaffold.

-

The 5-Amine Handle: This primary amine is a versatile nucleophile. It is typically derivatized into:

-

Ureas: Reaction with isocyanates to access the "DFG-out" pocket of kinases.

-

Amides: Coupling with carboxylic acids to interact with the hinge region or gatekeeper residues.

-

-

The Isoquinoline Core: Mimics the adenine ring of ATP, forming mono- or bidentate hydrogen bonds with the kinase hinge region (e.g., interaction with the backbone NH of Val/Leu residues).

-

The 8-Benzyloxy Group:

-

Steric Fill: Occupies large hydrophobic pockets (e.g., the specificity pocket in PI3K isoforms).

-

Solubility Modulation: The benzyl group significantly increases lipophilicity (cLogP ~3.5), aiding in membrane permeability, though it may require solubilizing groups elsewhere in the final drug molecule.

-

Pharmacophore Map[2]

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound to a generic kinase binding site.

Analytical Characterization (QC)

To validate the identity of the synthesized material, the following analytical signals must be confirmed.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆)

-

Isoquinoline Protons: Two distinct sets of doublets/multiplets in the aromatic region (7.5–9.5 ppm). The proton at C1 (adjacent to N) typically appears most downfield (~9.2 ppm, singlet).

-

Benzyl Group: A multiplet at 7.3–7.5 ppm (5H, aromatic) and a sharp singlet at ~5.3 ppm (2H, -OCH ₂Ph).

-

Amine: A broad singlet around 5.0–6.0 ppm (2H, -NH₂), exchangeable with D₂O.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion: [M+H]⁺ = 251.12 (Calculated).

-

Fragmentation: Loss of the benzyl group (M-91) may be observed at higher collision energies.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.

-

Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

-

Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles of the stock solution to prevent precipitation.

References

-

Isoquinoline Nitration Mechanics: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Confirming nitration of isoquinoline occurs at C5/C8 via the protonated species).[1][2]

- Kinase Inhibitor Scaffolds: Liao, H., et al. (2007). "Rho-Kinase Inhibitor Discovery." Journal of Medicinal Chemistry, 50(3), 491-505. (Contextualizing 5-aminoisoquinoline utility).

-

Synthesis Verification: BenchChem Technical Support. "Optimizing Regioselectivity in the Nitration of Quinoline Derivatives."

-

Compound Data: BLD Pharm Catalog Entry for CAS 1875246-19-7.

Sources

An In-depth Technical Guide to 8-Benzyloxy-5-aminoisoquinoline: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 8-benzyloxy-5-aminoisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, plausible synthetic pathways, expected physicochemical and spectroscopic properties, and explore its potential as a pharmacologically active agent, particularly in the context of PARP inhibition and oncology. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif found in a vast array of natural products, most notably alkaloids, and synthetic compounds with significant biological activities.[1] Its presence in marketed drugs such as the vasodilator papaverine and the anesthetic dimethisoquin underscores its therapeutic importance.[2] The fusion of a benzene ring to a pyridine ring confers a unique electronic and steric arrangement, making it a versatile template for designing molecules that can interact with a wide range of biological targets.[1] The introduction of substituents at various positions on the isoquinoline core allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

Chemical Structure and Properties of 8-Benzyloxy-5-aminoisoquinoline

The chemical structure of 8-benzyloxy-5-aminoisoquinoline features an isoquinoline core with a benzyloxy group at the 8-position and an amino group at the 5-position. The benzyloxy group, a benzyl ether, increases the lipophilicity of the molecule compared to its hydroxyl analog, which can influence its ability to cross cell membranes. The amino group at the 5-position is a key functional group that can act as a hydrogen bond donor and a site for further chemical modification.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₄N₂O |

| Molecular Weight | 250.29 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| pKa | The amino group is expected to be basic. |

Chemical Structure Diagram

The following diagram illustrates the chemical structure of 8-benzyloxy-5-aminoisoquinoline.

Caption: Chemical structure of 8-benzyloxy-5-aminoisoquinoline.

Synthetic Strategy

A plausible and efficient synthesis of 8-benzyloxy-5-aminoisoquinoline can be conceptualized through a two-step sequence starting from 8-hydroxy-5-nitroisoquinoline. This strategy leverages well-established and reliable chemical transformations. The key steps are:

-

Benzylation of the hydroxyl group: The phenolic hydroxyl group at the 8-position is protected as a benzyl ether.

-

Reduction of the nitro group: The nitro group at the 5-position is reduced to the corresponding primary amine.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 8-benzyloxy-5-aminoisoquinoline.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar transformations and serves as a guiding framework for the synthesis. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Step 1: Synthesis of 8-Benzyloxy-5-nitroisoquinoline

-

To a solution of 8-hydroxy-5-nitroisoquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (BnBr, 1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 8-benzyloxy-5-nitroisoquinoline.

Causality behind Experimental Choices:

-

DMF as solvent: Its high polarity and aprotic nature facilitate the SN2 reaction between the phenoxide and benzyl bromide.

-

K₂CO₃ as base: A mild inorganic base sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Room temperature: Generally sufficient for this type of etherification, minimizing potential side reactions.

Step 2: Synthesis of 8-Benzyloxy-5-aminoisoquinoline

-

To a suspension of 8-benzyloxy-5-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 8-benzyloxy-5-aminoisoquinoline.

Causality behind Experimental Choices:

-

Fe/NH₄Cl system: A classic and effective method for the reduction of aromatic nitro groups, offering a safer and more economical alternative to catalytic hydrogenation for many applications.

-

Ethanol/Water solvent system: Provides good solubility for the reactants and facilitates the reaction.

-

Reflux conditions: The elevated temperature accelerates the rate of reduction.

Characterization and Spectroscopic Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized 8-benzyloxy-5-aminoisoquinoline. The following are the expected spectroscopic data based on the chemical structure.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the isoquinoline and benzyl rings (δ 7.0-8.5 ppm).- A singlet for the benzylic methylene protons (CH₂) around δ 5.0-5.5 ppm.- A broad singlet for the amino (NH₂) protons, which is D₂O exchangeable. |

| ¹³C NMR | - Aromatic carbons of the isoquinoline and benzyl rings (δ 100-160 ppm).- A signal for the benzylic methylene carbon (CH₂) around δ 70-75 ppm. |

| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

| IR (Infrared) | - N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).- C-O stretching of the ether linkage (around 1200-1250 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |

Self-Validating System for Protocols

The successful synthesis and characterization of 8-benzyloxy-5-aminoisoquinoline rely on a self-validating system. The disappearance of the starting material and the appearance of the product with the expected Rf value on TLC provides initial confirmation. Subsequent purification by column chromatography should yield a single spot on TLC. Finally, the acquisition of spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) and its comparison with the expected values provides definitive structural confirmation and an assessment of purity.

Potential Applications and Therapeutic Relevance

The 5-aminoisoquinoline scaffold is a key pharmacophore in a number of biologically active molecules. Notably, 5-aminoisoquinoline itself is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair, genomic stability, and programmed cell death.[3] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.

Potential as a PARP Inhibitor

The structural similarity of 8-benzyloxy-5-aminoisoquinoline to known PARP inhibitors suggests that it may also exhibit inhibitory activity against this enzyme family. The 5-amino group is crucial for interacting with the active site of PARP enzymes. The 8-benzyloxy substituent could potentially be explored to enhance potency, selectivity, or pharmacokinetic properties.

Caption: Potential mechanism of action via PARP inhibition.

Anticancer Potential

Beyond PARP inhibition, the isoquinoline scaffold is present in numerous compounds with demonstrated anticancer activity.[4] These compounds can act through various mechanisms, including the inhibition of topoisomerases, kinases, and tubulin polymerization. The unique substitution pattern of 8-benzyloxy-5-aminoisoquinoline makes it a valuable candidate for screening in various cancer cell lines to explore its potential as a novel anticancer agent.

Conclusion

8-Benzyloxy-5-aminoisoquinoline is a synthetically accessible molecule with significant potential for drug discovery. Its structural features, particularly the 5-aminoisoquinoline core, suggest a potential role as a PARP inhibitor and a candidate for anticancer drug development. The proposed synthetic route provides a clear and efficient pathway for its preparation, and the expected spectroscopic profile offers a robust framework for its characterization. Further investigation into the biological activity of this compound is warranted to fully elucidate its therapeutic potential.

References

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

- Saleh N Al-Busafi, Fakhr Eldin O Suliman, and Zaid R Al-Alawi. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. 2014;3(1).

- Iqbal M, Ali EA, Kalam MA, Ahmad SF, Al-Salahi R. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Applied Sciences. 2022;12(12):5998.

- Khadka DB, Le QM, Yang SH, et al. Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. Bioorg Med Chem. 2011;19(6):1924-1929.

- BenchChem.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.

- Potikha L, et al. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents.

- SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules. 2022;27(22):7862.

- Shuai S, Mao J, Zhou F, et al. A transition-metal-free synthesis of 1-arylisoquinolines has been achieved using arylhydrazine salts as arylating reagents in the presence of K2CO3 and K2S2O8.

- Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition.

- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput

- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.

- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.

Sources

Isoquinolin-5-amine derivatives in medicinal chemistry literature

The Isoquinolin-5-amine scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common 1- and 3-amino isomers due to its unique vector orientation and solvent-exposed positioning in kinase binding pockets.[1] While often overshadowed by 5-sulfonyl derivatives (like Fasudil), the direct 5-amino substitution provides critical hydrogen-bonding capabilities and serves as a gateway to highly selective inhibitors for Rho-associated protein kinase (ROCK) and Tau protein imaging agents.[1]

This guide details the medicinal chemistry, synthetic accessibility, and therapeutic applications of isoquinolin-5-amine derivatives.[1]

Part 1: The Medicinal Chemistry Core

The Pharmacophore & Binding Mode

The isoquinolin-5-amine core functions primarily as a hinge-binding motif or a solvent-front anchor in ATP-competitive inhibitors.[1]

-

Kinase Hinge Binding: In ROCK inhibition, the isoquinoline nitrogen (N-2) often binds to the hinge region (e.g., Met156 in ROCK1), while the 5-position substituent projects into the solvent-exposed region or interacts with the P-loop.[1]

-

Tau Fibril Affinity: In neurodegenerative imaging (e.g., MK-6240), the planar isoquinoline system intercalates into the

-sheet structure of Tau tangles.[1] The 5-amino group acts as an essential hydrogen bond donor/acceptor to lock affinity and selectivity over amyloid-

Key Therapeutic Classes

| Therapeutic Area | Compound / Class | Mechanism of Action | Key Structural Feature |

| Glaucoma / CVS | Fasudil / Ripasudil | ROCK1/2 Inhibition | 5-sulfonyl moiety (bioisosteric to 5-amino derivatives).[1] |

| Alzheimer's | MK-6240 | Tau Tangle PET Tracer | 5-amino -6-fluoro-3-(pyrrolopyridin-1-yl)isoquinoline.[1][2][3] |

| Oncology | Ellipticine Isosteres | DNA Intercalation / Topo II | Fused pyrido-imidazo-isoquinolin-5-amine systems.[1] |

| Oncology | Indeno-isoquinolines | Topoisomerase I Inhibition | 5-amino substituted indeno[1,2-c]isoquinolines.[1] |

Part 2: Synthetic Strategies

Accessing the 5-aminoisoquinoline core requires overcoming the natural reactivity of the isoquinoline ring, which favors electrophilic substitution at the 5- and 8-positions but nucleophilic attack at the 1-position.[1]

Strategy A: The Classical Nitration-Reduction Route (High Reliability)

This is the "workhorse" method for generating the primary amine, which can then be functionalized.

-

Nitration: Isoquinoline is treated with KNO₃/H₂SO₄. The protonated isoquinolinium species directs the electrophile to the 5-position (and 8-position, requiring separation).[1]

-

Reduction: The 5-nitro group is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂ or Fe/AcOH).[1]

Strategy B: Buchwald-Hartwig Amination (Modular)

For introducing complex amines at the 5-position.[1]

-

Bromination: 5-Bromoisoquinoline is synthesized (often via the Swant reaction or from 5-amino via Sandmeyer).[1]

-

Coupling: Pd-catalyzed cross-coupling with primary or secondary amines.[1]

Strategy C: SNH (Nucleophilic Substitution of Hydrogen)

A greener, direct approach using 5-nitroisoquinoline and nucleophiles (like amides) to form 5-amino derivatives directly, often involving an oxidative workup.[1]

Part 3: Visualization of Signaling & Synthesis

ROCK Signaling Pathway (Target Context)

The following diagram illustrates the downstream effects of ROCK inhibition by isoquinolin-5-amine derivatives, leading to vasodilation and neurite outgrowth.[1]

Caption: ROCK signaling cascade showing the dual mechanism of actomyosin contraction regulation and the intervention point for isoquinoline-based inhibitors.[1]

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 5-Aminoisoquinoline (Reduction Route)

Self-Validating Logic: This protocol includes a fractional crystallization step to remove the 8-nitro isomer, ensuring regiochemical purity before reduction.[1]

Reagents:

-

Isoquinoline (1.0 eq)[1]

-

Potassium Nitrate (KNO₃, 1.05 eq)

-

Sulfuric Acid (H₂SO₄, conc.)

-

Palladium on Carbon (10% Pd/C, 0.05 eq)

-

Hydrogen gas (balloon or Parr shaker)[1]

Step-by-Step Methodology:

-

Nitration:

-

Dissolve isoquinoline in conc. H₂SO₄ at 0°C.

-

Add KNO₃ portion-wise, maintaining temperature <5°C to minimize dinitration.

-

Stir at 25°C for 12 hours.

-

Pour onto ice/water. Neutralize with NH₄OH to pH 8-9.

-

Validation Step: Filter the resulting yellow solid. Recrystallize from acetone/ethanol. The 5-nitro isomer is less soluble and crystallizes first (mp ~106°C), while the 8-nitro isomer remains in the mother liquor.[1] Confirm purity via ¹H NMR (doublet at ~8.5 ppm for H-8 in 5-nitro vs. different pattern for 8-nitro).

-

-

Reduction:

-

Dissolve pure 5-nitroisoquinoline in MeOH/EtOAc (1:1).

-

Add 10% Pd/C catalyst carefully under argon.

-

Stir under H₂ atmosphere (1 atm is usually sufficient) for 4-6 hours.

-

Completion Check: Monitor via TLC (vanishing yellow nitro spot, appearance of polar fluorescent amine spot).

-

-

Workup:

-

Filter through Celite to remove Pd.

-

Concentrate filtrate.

-

Recrystallize from Ethanol to yield 5-aminoisoquinoline as off-white needles.[1]

-

Protocol 4.2: ROCK2 Kinase Inhibition Assay

Self-Validating Logic: Uses a Z'-factor control to ensure assay robustness before testing compounds.

Materials:

-

Recombinant human ROCK2 kinase (active).

-

Substrate: S6 peptide (long S6 kinase substrate).

-

ATP (at K_m, typically 10 µM).

-

Detection: ADP-Glo™ (Promega) or similar luminescence assay.[1]

Methodology:

-

Preparation: Dilute compounds in DMSO (10-point dose response, start at 10 µM).

-

Enzyme Mix: Prepare ROCK2 solution in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

-

Reaction:

-

Add 2 µL compound to 384-well plate.

-

Add 4 µL Enzyme Mix. Incubate 10 min (pre-equilibration).

-

Add 4 µL Substrate/ATP mix to initiate.

-

Incubate at RT for 60 min.

-

-

Detection:

-

Data Analysis:

-

Measure Luminescence.

-

Normalize to DMSO (0% inhibition) and Staurosporine (100% inhibition).[1]

-

Calculate IC₅₀ using 4-parameter logistic fit.

-

Part 5: Structure-Activity Relationship (SAR) Summary

The following table summarizes the SAR trends for the isoquinolin-5-amine scaffold, particularly for kinase and CNS indications.

| Position | Modification | Effect on Activity / Properties |

| N-2 | None (Free base) | Critical for H-bond acceptance in the hinge region (Met156 in ROCK).[1] |

| N-2 | Oxidation (N-oxide) | Generally reduces potency; increases polarity (metabolite).[1] |

| C-1 | Alkyl / Aryl | Steric bulk here often clashes with the gatekeeper residue in kinases; reduces affinity.[1] |

| C-3 | Aryl / Heteroaryl | Key Vector: Ideal for accessing the hydrophobic back-pocket.[1] Used in MK-6240 (pyrrolo-pyridine) to tune Tau selectivity. |

| C-5 | Primary Amine (-NH₂) | Core: H-bond donor.[1] Essential for potency in many series. |

| C-5 | Sulfonamide (-NHSO₂R) | (Fasudil-like) Increases solubility and metabolic stability; maintains H-bond geometry. |

| C-5 | Amide (-NHCOR) | Often tolerated; allows extension into solvent to modulate solubility (e.g., solubilizing tails).[1] |

| C-6 | Fluorine / Chlorine | Modulates pKa of the 5-amine and metabolic stability.[1] 6-F is present in MK-6240.[1][2][3][4][5] |

References

-

Walsh, M. P., et al. "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C." Journal of Biological Chemistry, 1984. Link

-

Hostetler, E. D., et al. "Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles."[1] Journal of Nuclear Medicine, 2016. Link

- Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors in the treatment of cardiovascular diseases." Journal of Cardiovascular Pharmacology, 2007.

-

Tber, Z., et al. "Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma."[1] Pharmaceuticals, 2021.[6][7] Link

-

Brown, W. D., et al. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline."[1] Organic Syntheses, 2002. Link

-

Atria, A. M., et al. "Isoquinolin-5-amine."[1] Acta Crystallographica Section C, 2012. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 3. MK-6240 | inhibitor/agonist | CAS 1841078-87-2 | Buy MK-6240 from Supplier InvivoChem [invivochem.com]

- 4. MK-6240 Precursor | CAS#:1841444-11-8 | Chemsrc [chemsrc.com]

- 5. MK-6240 Precursor|CAS 1841444-11-8|DC Chemicals [dcchemicals.com]

- 6. Pyrido[2',1':2,3]imidazo[4,5- c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dosimetry and efficacy of a tau PET tracer [18F]MK-6240 in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility of 8-(Benzyloxy)isoquinolin-5-amine in Dimethyl Sulfoxide (DMSO)

Abstract

The solubility of a compound is a critical physicochemical parameter that profoundly influences its journey through the drug discovery and development pipeline.[1][2][3] Poor solubility can impede reliable in vitro assay results, complicate formulation development, and lead to poor bioavailability.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 8-(Benzyloxy)isoquinolin-5-amine in dimethyl sulfoxide (DMSO), a ubiquitous solvent in early-stage drug discovery.[6][7] We present a detailed, field-proven protocol for an equilibrium shake-flask method, explain the scientific rationale behind key experimental choices, and offer a template for data presentation and interpretation. This document is designed to serve as a practical, authoritative resource for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Discovery

The success of a potential therapeutic agent is contingent not only on its pharmacological activity but also on its physicochemical properties. Among these, solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution—is a cornerstone parameter.[1][2] It dictates the concentration of a drug that can be achieved in systemic circulation, directly impacting its therapeutic efficacy.[1][2] More than 40% of new chemical entities (NCEs) are estimated to be poorly soluble in water, a challenge that can terminate development programs.[1][4]

1.1. The Ubiquitous Role of DMSO

In the initial phases of drug discovery, particularly during high-throughput screening (HTS), compounds are typically stored and assayed from concentrated stock solutions in dimethyl sulfoxide (DMSO).[6][7] DMSO is a powerful, polar aprotic solvent prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[6][8] Its miscibility with aqueous media and low volatility are advantageous for maintaining accurate compound concentrations in screening plates.[6][7] Therefore, accurately determining a compound's maximum solubility in DMSO is a foundational first step, ensuring the integrity of stock solutions and the reliability of downstream biological data.

1.2. Focus Compound: 8-(Benzyloxy)isoquinolin-5-amine

8-(Benzyloxy)isoquinolin-5-amine is a heterocyclic amine containing the isoquinoline scaffold, a structure found in numerous biologically active molecules. The benzyloxy group adds lipophilicity, while the amine group can act as a hydrogen bond donor and a weak base. Understanding its solubility profile in DMSO is essential for any research campaign involving this compound.

Principles of Solubility Determination: Thermodynamic vs. Kinetic

It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[9][10] The shake-flask method is the gold standard for determining this value.[9]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often created by diluting a concentrated DMSO stock into an aqueous buffer.[10][11][12] This is a non-equilibrium measurement often used in high-throughput settings to flag potential precipitation issues in assays.[5]

This guide focuses on determining the thermodynamic solubility in pure DMSO, which is the most relevant measure for preparing stable, high-concentration stock solutions.

Experimental Protocol: Thermodynamic Solubility of 8-(Benzyloxy)isoquinolin-5-amine in DMSO

This protocol describes a robust "shake-flask" method to determine the equilibrium solubility of the title compound. The core principle is to create a supersaturated mixture, allow it to reach equilibrium, separate the undissolved solid, and quantify the concentration of the dissolved compound in the supernatant.

3.1. Materials and Equipment

-

8-(Benzyloxy)isoquinolin-5-amine (solid powder)

-

Anhydrous, high-purity DMSO (≥99.9%)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator (set to 25°C)

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

2 mL microcentrifuge tubes

-

HPLC system with a UV detector and a C18 reversed-phase column

-

HPLC-grade methanol or acetonitrile

3.2. Step-by-Step Methodology

Step 1: Preparation of a Supersaturated Slurry

-

Action: Accurately weigh approximately 5-10 mg of 8-(Benzyloxy)isoquinolin-5-amine into a 2 mL microcentrifuge tube.[13]

-

Action: Add a defined volume of anhydrous DMSO (e.g., 500 µL) to the tube. This amount should be insufficient to fully dissolve the compound, ensuring an excess of solid material.

-

Causality: Creating a slurry with excess solid is fundamental to achieving thermodynamic equilibrium. The continuous presence of the solid phase ensures that the solution remains saturated, allowing the system to reach its maximum dissolution capacity.

Step 2: Equilibration

-

Action: Tightly cap the tube and place it in a thermostatic shaker set to 25°C.

-

Action: Agitate the slurry vigorously for 24 hours.[13]

-

Causality: A 24-hour incubation period is typically sufficient for most compounds to reach equilibrium.[9][10] Constant agitation ensures maximal interaction between the solid compound and the solvent, while temperature control is critical as solubility is temperature-dependent.

Step 3: Separation of Undissolved Solid

-

Action: After equilibration, centrifuge the tube at high speed (e.g., >14,000 rpm) for 15 minutes.[13]

-

Causality: Centrifugation is a critical self-validating step. It pellets the excess, undissolved solid at the bottom of the tube, allowing for the clear separation of the saturated supernatant. Incomplete separation would lead to an overestimation of solubility.

Step 4: Sample Collection and Dilution

-

Action: Carefully aspirate a precise volume (e.g., 50 µL) of the clear supernatant without disturbing the solid pellet.[13]

-

Action: Immediately perform a serial dilution of the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to bring the concentration into the linear range of the analytical method (e.g., a 1:1000 dilution).

-

Causality: This step isolates the truly dissolved compound for analysis. The immediate and significant dilution prevents the compound from precipitating out of the saturated DMSO solution due to temperature changes or solvent evaporation and prepares it for accurate quantification.

Step 5: Quantification by HPLC-UV

-

Action: Prepare a standard calibration curve of 8-(Benzyloxy)isoquinolin-5-amine of known concentrations in the same diluent used for the sample.

-

Action: Analyze the diluted sample and the standards via HPLC-UV. The wavelength for detection should be set to the λ_max of the compound to ensure maximum sensitivity.

-

Action: Determine the concentration of the diluted sample by interpolating its peak area against the standard curve.

-

Causality: HPLC-UV is a robust and precise analytical technique for quantification. A multi-point calibration curve ensures the accuracy of the measurement across a defined range, making the quantification a self-validating system.

Step 6: Calculation of Solubility

-

Action: Back-calculate the original concentration in the DMSO supernatant using the determined concentration and the dilution factor.

-

Formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

Causality: This final calculation provides the thermodynamic solubility of the compound in DMSO at 25°C.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. The experiment should be performed in triplicate to assess reproducibility.

Table 1: Hypothetical Solubility Data for 8-(Benzyloxy)isoquinolin-5-amine in DMSO at 25°C

| Replicate | Concentration (mg/mL) | Concentration (mM)* |

| 1 | 85.2 | 326.2 |

| 2 | 87.5 | 335.0 |

| 3 | 86.1 | 329.7 |

| Average | 86.3 | 330.3 |

| Std. Dev. | 1.16 | 4.44 |

*Note: Molar concentrations are calculated based on a hypothetical molecular weight of 261.32 g/mol .

Interpretation: The data indicate a high solubility of 8-(Benzyloxy)isoquinolin-5-amine in DMSO. A stock solution of up to 300 mM could be reliably prepared without risk of precipitation under standard storage conditions. This information is critical for designing screening assays, where a typical 10 mM stock provides a wide concentration range for dose-response studies while keeping the final DMSO concentration in the assay low (typically ≤0.5%).

Conclusion

Determining the solubility of a research compound like 8-(Benzyloxy)isoquinolin-5-amine in DMSO is not a perfunctory task; it is a foundational pillar of data quality and experimental reproducibility in drug discovery. The shake-flask method detailed in this guide provides a robust, reliable, and scientifically sound approach to generating authoritative thermodynamic solubility data. By understanding the causality behind each experimental step, researchers can confidently prepare stable stock solutions, ensure the integrity of their biological screening data, and make informed decisions in the progression of their drug development projects.

References

-

Dimethyl sulfoxide - Wikipedia. [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]

-

The Importance of Solubility for New Drug Molecules. [Link]

-

Improving solubility and accelerating drug development - Veranova. [Link]

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. [Link]

-

Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. [Link]

-

DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

-

Dimethyl sulfoxide (DMSO): a solvent that may solve selected cutaneous clinical challenges. [Link]

-

Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

-

Aqueous Solubility Assays - Creative Bioarray. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. veranova.com [veranova.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Applications of DMSO [chemdiv.com]

- 8. researchgate.net [researchgate.net]

- 9. raytor.com [raytor.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. enamine.net [enamine.net]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Comparative Analysis of 5-Amino and 8-Amino Isoquinoline Isomers

The following technical guide details the structural, synthetic, and functional distinctions between 5-aminoisoquinoline and 8-aminoisoquinoline.

Executive Summary

The positional isomerism of aminoisoquinolines—specifically the 5-amino and 8-amino variants—dictates profound differences in electronic distribution, synthetic accessibility, and pharmacological utility.

-

5-Aminoisoquinoline (5-AIQ): The thermodynamic major product of nitration/reduction sequences. It is a privileged scaffold in oncology, functioning as a highly water-soluble PARP-1 inhibitor.

-

8-Aminoisoquinoline (8-AIQ): The minor kinetic product. Structurally distinct due to the peri-interaction between the C8-amine and the C1-proton. It serves primarily as a specialized ligand in coordination chemistry and a building block for antimalarial pharmacophores, distinct from the famous C-H activation directing group 8-aminoquinoline.

Electronic Structure and Basicity

The position of the amino group relative to the isoquinoline nitrogen (N2) fundamentally alters the molecule's basicity and dipole moment through resonance and inductive effects.

Orbital Interaction and Resonance

-

Isoquinoline Core: The N2 atom is the basic center (pKa ~5.46).

-

5-Amino Isomer: The C5 position is electronically conjugated to the N2 center (analogous to a para relationship). The lone pair on the exocyclic amine can delocalize through the

-system to the ring nitrogen, significantly increasing electron density at N2. -

8-Amino Isomer: The C8 position has a unique relationship with C1. While it can donate electron density into the ring, its conjugation path to N2 is less direct than the 5-position. However, the peri-proximity of the 8-amino group to the C1-H bond creates steric and electronic shielding effects not present in the 5-isomer.

pKa Comparison

The electron-donating amino group (+M effect) increases the basicity of both isomers relative to the parent isoquinoline.

| Compound | pKa (approx.[1] conjugate acid) | Electronic Driver |

| Isoquinoline | 5.46 | Reference Standard |

| 5-Aminoisoquinoline | ~6.0 – 7.0 | Strong +M conjugation to N2 stabilizes the protonated cation. |

| 8-Aminoisoquinoline | ~6.20 (Predicted) | +M effect present; peri effect may influence solvation of the cation. |

Synthetic Pathways and Separation

Accessing these isomers typically begins with the nitration of isoquinoline. This reaction is regioselective but not regiospecific, necessitating rigorous separation protocols.

The Nitration-Reduction Sequence

Electrophilic aromatic substitution (nitration) of isoquinoline occurs primarily at the 5-position and secondarily at the 8-position. The protonated isoquinolinium species directs the incoming nitronium ion (

Ratio: Standard mixed-acid nitration (

Separation Protocol (Critical Step)

Since the isomers have similar boiling points, separation is most efficiently achieved at the nitro stage via fractional crystallization.

-

Nitration: Isoquinoline is treated with fuming

in -

Precipitation: The reaction mixture is poured onto ice.

-

Fractional Crystallization:

-

5-Nitroisoquinoline: The nitrate salt of the 5-isomer is sparingly soluble in acidic media and precipitates first. Alternatively, the free base is less soluble in acetone/ethanol mixtures.[2]

-

8-Nitroisoquinoline: Remains in the mother liquor. It can be isolated by concentrating the filtrate and recrystallizing from methanol or via column chromatography (silica gel).

-

-

Reduction: Both purified nitro isomers are reduced to the corresponding amines using

/Pd-C or Fe/HCl.

Visualization of Synthesis Flow

Figure 1: Synthetic workflow for isolating 5- and 8-aminoisoquinoline isomers via the nitration route.[1][3][4]

Medicinal Chemistry & Applications

5-Aminoisoquinoline: The PARP Inhibitor

The 5-isomer is a validated pharmacophore in oncology and inflammation research.

-

Mechanism: It acts as a competitive inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1). The amide-like character of the isoquinoline ring mimics the nicotinamide moiety of

, the enzyme's substrate. -

Key Advantage: Unlike many hydrophobic inhibitors, 5-AIQ is highly water-soluble, making it an excellent tool compound for in vivo reperfusion injury models (e.g., stroke, myocardial infarction).

-

Binding Mode: The ring nitrogen (N2) and the exocyclic amine (N5) form critical hydrogen bonds within the PARP active site (Gly863/Ser904 regions).

8-Aminoisoquinoline: Ligand & Intermediate

The 8-isomer is less common as a standalone drug but serves as a critical intermediate.

-

Differentiation from 8-Aminoquinoline: It is crucial not to confuse 8-aminoisoquinoline with 8-aminoquinoline.

-

8-Aminoquinoline: Forms a stable 5-membered chelate ring with metals (N1 and exocyclic N). Highly effective Directing Group (DG) for C-H activation.

-

8-Aminoisoquinoline: The ring nitrogen is at position 2. The distance between N2 and the C8-amine is too large for bidentate chelation. Therefore, 8-AIQ is NOT a standard bidentate directing group.

-

-

Utility: Used in the synthesis of primaquine-like antimalarial analogs and as a monodentate or bridging ligand in organometallic frameworks (e.g., Zinc or Cadmium complexes).

Analytical Differentiation

Distinguishing the two isomers is straightforward using Proton NMR (

| Feature | 5-Aminoisoquinoline | 8-Aminoisoquinoline |

| H1 Signal (Singlet) | Standard chemical shift (~9.2 ppm).[1] | Deshielded/Shifted: The H1 proton is spatially proximate (peri) to the C8-amine. Depending on solvent/protonation, this signal can shift significantly or show broadening due to exchange. |

| Coupling Patterns | H5 is absent. H6 and H8 appear as doublets/multiplets. | H8 is absent. H5 and H7 appear as doublets/multiplets. |

| Physical State | Light yellow/tan solid. | Brown/greenish solid (oxidizes more readily). |

Structural Visualization (Resonance)

Figure 2: Electronic connectivity differences. The 5-amino group conjugates effectively to the ring nitrogen, while the 8-amino group exerts steric/electronic influence on the peri-hydrogen (H1).

References

-

Nitration of Isoquinoline & Isomer R

- Study on the nitration of quinoline and isoquinoline deriv

-

Source: (Classic mechanistic reference validating the 5/8 ratio).

-

5-Aminoisoquinoline as PARP Inhibitor

- 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases.

-

Source:

-

Synthesis and Isol

- Separation of 5-nitroisoquinoline and 8-nitroisoquinoline via fractional crystalliz

-

Source:

-

8-Aminoisoquinoline Properties

- Chemical Book & NIST Data on 8-Aminoisoquinoline (CAS 23687-27-6).

-

Source:

-

Coordin

- Synthesis and coordination chemistry of tris-8-aminoquinoline ligands (Distinction

-

Source:

Sources

Pharmacophore Modeling of 5-Aminoisoquinoline Derivatives: A Technical Guide

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

This technical guide details the computational protocol for generating, validating, and applying pharmacophore models specifically for 5-aminoisoquinoline (5-AIQ) derivatives targeting Poly (ADP-ribose) polymerase-1 (PARP-1) .

5-AIQ represents a classic scaffold in the PARP inhibitor class, distinct for its water solubility and ability to mimic the nicotinamide moiety of NAD+. This guide moves beyond basic docking to explore the causality of binding: identifying the spatial arrangement of steric and electronic features necessary for supramolecular interaction. We focus on the transition from ligand-based hypothesis to structure-based validation.

Part 1: The Chemical Space & Biological Target

The Scaffold: 5-Aminoisoquinoline (5-AIQ)

Unlike later-generation PARP inhibitors (e.g., Olaparib, Talazoparib) which are large and conformationally restricted, 5-AIQ is a fragment-like, rigid scaffold. This makes it an ideal candidate for fragment-based drug design (FBDD) but challenges standard pharmacophore modeling due to the paucity of features compared to larger ligands.

-

Core Structure: Isoquinoline fused ring system.

-

Functionalization: Primary amine at the C5 position.

-

Physicochemical Profile: High water solubility (LogS ≈ -2.14), moderate lipophilicity, and high blood-brain barrier (BBB) permeability.

The Target: PARP-1 Catalytic Domain

The primary mechanism of 5-AIQ is competitive inhibition with NAD+ at the catalytic site of PARP-1.

-

Key Pocket Residues: The "Nicotinamide Binding Pocket" is defined by Gly863 and Ser904 .

-

Catalytic Triad: The inhibitor must disrupt the function of the H-Y-E triad (His862, Tyr907, Glu988).

Part 2: Computational Workflow (The Core)

The following diagram outlines the logic flow for developing the pharmacophore model. This is not a linear "click-and-go" process but a cyclic validation loop.

Figure 1: Integrated Ligand-Based and Structure-Based Pharmacophore Generation Workflow. Note the feedback loop from Validation to Ligand Preparation if enrichment metrics (AUC) are insufficient.

Part 3: Step-by-Step Protocol

Phase 1: Ligand Preparation & Protonation

Scientific Rationale: The biological activity of 5-AIQ is pH-dependent. The isoquinoline nitrogen has a pKa of ~5.4. In the acidic microenvironment of ischemic tissue or tumors, the protonation state fluctuates.

-

Protocol:

-

Generate 3D conformers using OPLS4 or MMFF94 force fields.

-

Critical Step: Generate ionization states at pH 7.4 ± 1.0.

-

Tautomer Check: Ensure the 5-amino group is defined as an aniline-like donor, not an imine.

-

Phase 2: Defining the Pharmacophore Features

For 5-AIQ derivatives, a 4-Point Pharmacophore Model is the gold standard.

| Feature ID | Type | Chemical Moiety | Biological Interaction (PARP-1) |

| A1 | H-Bond Acceptor | Isoquinoline Ring Nitrogen (N2) | Accepts H-bond from Gly863 (Backbone NH) or Ser904 (OH). |

| D1 | H-Bond Donor | 5-Amino Group (-NH2) | Donates H-bond to Glu988 or Catalytic Water. |

| R1 | Aromatic Ring | Isoquinoline Fused Ring | |

| H1 | Hydrophobic | C1/C3 positions (if substituted) | Van der Waals interaction with hydrophobic floor. |

Phase 3: Structure-Based Refinement (The "Excluded Volume")

Ligand-based models often fail because they ignore steric clashes. You must incorporate "Excluded Volumes" (XVols) derived from the receptor.

-

Import PDB: Use PDB ID 1INE or 1UK0 (PARP-1 catalytic domain).

-

Align: Superimpose 5-AIQ into the nicotinamide binding site.

-

Generate XVols: Place exclusion spheres on the side chains of Arg878 and Asp770 .

-

Why? These residues constrict the pocket. Any derivative with bulky groups at the C6 or C7 position often clashes here, leading to inactivity.

-

Phase 4: Validation Strategy

A model is only as good as its ability to discriminate actives from inactives.

-

Active Set: 5-AIQ, 1,5-isoquinolinediol, and 3-aminobenzamide.

-

Decoy Set: Generate 50 decoys per active using the DUD-E (Directory of Useful Decoys) methodology. Match by molecular weight and LogP but mismatch topology.

-

Metric: Calculate the Receiver Operating Characteristic (ROC) curve.

-

Target: Area Under Curve (AUC) > 0.75.

-

Enrichment Factor (EF1%): Should be > 10.

-

Part 4: Structural Activity Relationship (SAR) Data

The following table summarizes why the 5-amino group is critical compared to other derivatives, justifying its role as a primary "Donor" feature in the model.

| Compound | Structure | IC50 (PARP-1) | Pharmacophore Insight |

| 5-AIQ | 5-aminoisoquinoline | ~2.8 - 14 µM | Optimal. 5-NH2 acts as a donor to Glu988/Water network. |

| Isoquinoline | No amino group | > 100 µM | Loss of D1 Feature. Lacks the critical anchor point; weak binding. |

| 1,5-Isoquinolinediol | 1,5-di-OH | 0.39 µM | Enhanced. The 1-OH adds a donor/acceptor pair mimicking the amide of NAD+. |

| 3-Aminobenzamide | Benzamide core | ~30 µM | Flexible. Rotatable bond penalty reduces potency compared to rigid 5-AIQ. |

Data Sources: Synthesized from comparative analysis of standard PARP inhibitor assays [1, 2].

Part 5: The Signaling Context (PARP-1 Inhibition)

Understanding the downstream effect is crucial for interpreting bioassay results used to validate your model. 5-AIQ inhibition prevents NAD+ depletion and blocks the release of AIF (Apoptosis Inducing Factor).

Figure 2: Mechanism of Action. 5-AIQ blocks the PARP-1 activation cascade, preventing the NAD+/ATP depletion cycle that leads to necrotic cell death.

References

-

Cuzzocrea, S., et al. (2022).[1] "Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study." Applied Sciences.[2] [2]

-

Threadgill, M.D. (2015).[1] "5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs)."[1][2][3] Current Medicinal Chemistry.

-

Jagtap, P., & Szabo, C. (2005). "Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors." Nature Reviews Drug Discovery.

-

Virág, L., & Szabó, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews.

-

Costantino, G., et al. (2001). "Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of Ligands and Quantitative Structure-Activity Relationship Analysis." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 8-(Benzyloxy)isoquinolin-5-amine

This Application Note is designed as a high-level technical guide for the synthesis of 8-(Benzyloxy)isoquinolin-5-amine . It prioritizes regiochemical control and chemoselectivity, specifically addressing the challenge of preserving the benzyl ether moiety during nitro-reduction.

Executive Summary

The synthesis of 8-(benzyloxy)isoquinolin-5-amine is a critical workflow in the development of kinase inhibitors and DNA-intercalating agents. This protocol outlines a robust, three-step pathway starting from commercially available 8-hydroxyisoquinoline.

Key Technical Challenges Addressed:

-

Regioselectivity: Directing nitration exclusively to the C5 position while suppressing the thermodynamically competitive C7 isomer.

-

Chemoselectivity: Reducing the nitro group to an aniline without cleaving the acid-labile and hydrogenolysis-sensitive benzyl ether bond.

-

Scalability: Utilizing reagents (Fe/NH4Cl) compatible with kilogram-scale production, avoiding high-pressure hydrogenation.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the strong ortho/para directing effect of the oxygen substituent at C8. By installing a bulky benzyl group first, we enhance steric hindrance at the ortho (C7) position, thereby steering the electrophilic aromatic substitution (Nitration) toward the para (C5) position.

Pathway Logic:

-

Protection: Mask the phenol as a benzyl ether to prevent oxidation and increase lipophilicity.

-

Functionalization: Electrophilic nitration.[1][2] The C8-alkoxy group activates the benzene ring.

-

Reduction: A mild, non-hydrogenolytic reduction converts the nitro group to the target amine.

Figure 1: Retrosynthetic disconnection showing the strategic installation of the amine via nitration logic.

Detailed Experimental Protocols

Step 1: O-Benzylation of 8-Hydroxyisoquinoline

Objective: Protect the hydroxyl group and increase steric bulk around C7.

Reagents:

-

8-Hydroxyisoquinoline (1.0 equiv)

-

Benzyl Bromide (BnBr) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

-

DMF (Dimethylformamide) (5 mL/g substrate)

Protocol:

-

Setup: Charge a round-bottom flask with 8-hydroxyisoquinoline and anhydrous K₂CO₃ in DMF. Stir at room temperature (RT) for 15 minutes to generate the phenoxide anion.

-

Addition: Add Benzyl Bromide dropwise over 10 minutes. The reaction is slightly exothermic.

-

Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to RT. Pour the mixture into ice-cold water (10x volume). The product should precipitate as a solid.

-

Isolation: Filter the solid, wash copiously with water (to remove DMF), and dry under vacuum.

-

Purification: Recrystallize from Ethanol or use flash chromatography if necessary.

Critical Note: Ensure K₂CO₃ is finely ground to maximize surface area. DMF must be dry to prevent hydrolysis of BnBr.

Step 2: Regioselective Nitration

Objective: Install the nitro group at C5. The bulky 8-OBn group hinders C7 attack.

Reagents:

-

8-(Benzyloxy)isoquinoline (1.0 equiv)

-

Potassium Nitrate (KNO₃) (1.1 equiv)

-

Sulfuric Acid (H₂SO₄) (Concentrated, solvent/reagent)

Protocol:

-

Dissolution: Dissolve 8-(benzyloxy)isoquinoline in concentrated H₂SO₄ at 0°C (ice-salt bath). Caution: Exothermic.

-

Nitration: Add KNO₃ portion-wise over 30 minutes, maintaining internal temperature below 5°C .

-

Reaction: Stir at 0–5°C for 2 hours.

-

Quench: Pour the reaction mixture onto crushed ice/NH₄OH solution. Adjust pH to ~8–9.

-

Isolation: Extract with Dichloromethane (DCM) (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude usually contains the C5 isomer (major) and C7 isomer (minor). Separate via column chromatography (Gradient: 0-5% MeOH in DCM).

Data Check:

| Isomer | Predicted Regioselectivity | 1H NMR Characteristic |

|---|---|---|

| 5-Nitro (Major) | ~85-90% | Doublet at C6/C7 with ortho-coupling (~8 Hz) |

| 7-Nitro (Minor) | ~10-15% | Singlet (or meta-coupled doublet) at C5 |

Step 3: Chemoselective Reduction (The "Benzyl-Safe" Method)

Objective: Reduce -NO₂ to -NH₂ without cleaving the O-Benzyl ether.

Why not H₂/Pd-C? Catalytic hydrogenation over Palladium is the standard for nitro reduction but is also the primary method for cleaving benzyl ethers (hydrogenolysis). Using H₂/Pd-C would result in 5-amino-8-hydroxyisoquinoline (deprotection), failing the synthesis.

Selected Method: Fe / NH₄Cl (Bechamp Reduction Variant)

Reagents:

-

5-Nitro-8-(benzyloxy)isoquinoline (1.0 equiv)

-

Iron Powder (Fe) (5.0 equiv, <325 mesh)

-

Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol / Water (3:1 ratio)

Protocol:

-

Setup: Suspend the nitro compound in EtOH/H₂O. Add NH₄Cl.

-

Activation: Heat the mixture to 80°C (Reflux) .

-

Addition: Add Iron powder in portions to the refluxing solution. Vigorous stirring is essential.

-

Monitoring: Reflux for 1–2 hours. The reaction typically turns a rusty brown/black color. Monitor by LCMS for the disappearance of the nitro mass (M+) and appearance of amine (M-30+2 = M-28? No, -O2 +H2 = -32+2 = -30 mass shift... actually NO2 (46) -> NH2 (16), so mass loss of 30).

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

-

Concentration: Evaporate the ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate.

-

Final Isolation: Dry organics (Na₂SO₄) and concentrate to yield 8-(benzyloxy)isoquinolin-5-amine.

Regioselectivity & Mechanism Visualization

The following diagram illustrates why the 5-position is favored over the 7-position during the nitration step.

Figure 2: Mechanistic rationale for C5-selectivity. The bulky benzyl group sterically shields the C7 position (ortho), while electronic activation directs to C5 (para).

Quality Control & Validation

To ensure the integrity of the synthesized material, the following analytical parameters should be verified:

| Parameter | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | Presence of Benzyl protons (s, 2H, ~5.3 ppm) and Amine protons (broad s, 2H). Absence of Nitro signals. |

| Purity | HPLC (254 nm) | >95% Area Under Curve (AUC). |

| Regio-purity | 1H NMR / NOESY | Confirmation of C5 substitution (NOE between C4-H and C5-NH2 if possible, or coupling constants of remaining Ar-H). |

| Mass | LC-MS (ESI+) | [M+H]+ consistent with formula C16H14N2O. |

References

-

Nitration of Quinoline Derivatives

-

Olah, G. A., et al.[1] "Nitration of deactivated aromatic systems."[1][2] Journal of Organic Chemistry. Explains the protonation of the pyridine ring and direction to the benzene ring.[2][8]

-

BenchChem Technical Support.[2][8] "Optimizing Regioselectivity in the Nitration of Quinoline Derivatives." Link

-

-

Chemoselective Reduction (Fe/NH4Cl)

- Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction." Tetrahedron Letters, 25(32), 3415-3418. (Contextual basis for mild reductions).

-

Search Result 1.1: "Method for preparing 5-amino-8-hydroxyquinoline." Patent CN102295600A. Link

-

O-Benzylation Protocols

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for Phenol protection).

-

Search Result 1.7: "Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles." NIH / PMC. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]

- 5. rroij.com [rroij.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Using 8-(Benzyloxy)isoquinolin-5-amine as a fragment in drug design

Application Note: 8-(Benzyloxy)isoquinolin-5-amine in Fragment-Based Drug Design (FBDD)

Executive Summary

8-(Benzyloxy)isoquinolin-5-amine (CAS: N/A for specific salt forms, generic scaffold ref: Isoquinolin-5-amine derivatives) represents a "privileged scaffold" intermediate in modern drug discovery. It combines the rigid, planar geometry of the isoquinoline core—a proven pharmacophore for kinase and DNA-intercalating targets—with two distinct orthogonal handles:

-

The 5-Amine (Nucleophile): A versatile vector for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling to extend into solvent-exposed regions or specificity pockets.

-

The 8-Benzyloxy (Masked Polar/Hydrophobic): Acts as a hydrophobic "cap" for occupancy of lipophilic pockets (e.g., the "back pocket" of kinases) or as a protected precursor to the 8-hydroxy moiety, a potent metal-chelating motif (zinc/magnesium dependent enzymes).

This guide details the physicochemical profile, synthetic protocols, and design logic for utilizing this fragment to generate high-affinity leads.

Chemical Biology Profile & Design Logic

Physicochemical Properties

-

Molecular Weight: ~250.3 Da (Fragment-ideal <300 Da).

-

LogP (Predicted): 2.8 – 3.2 (Lipophilic, good membrane permeability).

-

H-Bond Donors (HBD): 2 (Primary amine).

-

H-Bond Acceptors (HBA): 2 (Isoquinoline N, Ether O).

-

Topological Polar Surface Area (TPSA): ~50 Ų.

Pharmacophore Mapping

The isoquinoline nitrogen (N2) often serves as a key H-bond acceptor (e.g., interacting with the hinge region backbone NH in kinases). The 5-amino group allows the molecule to mimic the adenine ring of ATP, while the 8-benzyloxy group provides a "bulk" vector that can induce conformational changes or achieve selectivity by clashing with non-conserved residues in off-target proteins.

Figure 1: Pharmacophore & Interaction Map (Visualizing the binding modes and vector growth opportunities)

Caption: Interaction map of 8-(Benzyloxy)isoquinolin-5-amine showing critical binding vectors (N2, 5-NH2) and hydrophobic occupancy (8-OBn).

Experimental Protocols

Protocol A: Amide Coupling (Functionalizing the 5-Amine)

Objective: To attach a "tail" moiety (R-COOH) to the 5-amine position, creating a hinge-binding inhibitor candidate. The 5-amine of isoquinoline is moderately nucleophilic but can be deactivated by the electron-deficient ring; therefore, highly active coupling agents are required.

Reagents:

-

Fragment: 8-(Benzyloxy)isoquinolin-5-amine (1.0 eq)

-

Carboxylic Acid (R-COOH): (1.2 eq)

-

Coupling Agent: HATU (1.5 eq) [Preferred over EDC due to faster kinetics with aniline-like amines]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 15 minutes. Explanation: Pre-activation ensures the formation of the active ester before introducing the less nucleophilic aniline.

-

Addition: Add 8-(Benzyloxy)isoquinolin-5-amine (1.0 eq) directly to the reaction mixture.

-

Reaction: Stir at 50°C for 4–12 hours. Monitor by LCMS.

-

Checkpoint: If conversion is <50% after 4 hours, add a catalytic amount of DMAP (0.1 eq).

-

-

Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over MgSO4.

-

Purification: Flash chromatography (DCM/MeOH gradient 0-10%).

Protocol B: Deprotection (Unmasking the 8-Hydroxy Group)

Objective: To remove the benzyl group, revealing the 8-hydroxyisoquinoline moiety. This creates a bidentate chelating site (N2 + 8-OH) capable of binding active site metals (Mg2+, Zn2+).

Reagents:

-

Substrate: 5-Amido-8-(benzyloxy)isoquinoline derivative

-

Reagent: Boron Tribromide (BBr3) (1.0 M in DCM) OR H2/Pd-C

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure (BBr3 Method - Preferred for chemical stability):

-

Preparation: Dissolve the substrate in anhydrous DCM under Argon/Nitrogen atmosphere. Cool to -78°C (Dry ice/Acetone bath).

-

Addition: Dropwise add BBr3 (3.0 eq). Caution: Highly exothermic.

-

Warming: Allow the reaction to warm to 0°C over 1 hour, then to RT for 2 hours.

-

Quenching: Cool back to 0°C. Quench very slowly with MeOH.

-

Isolation: Concentrate in vacuo. The product is often isolated as the HBr salt. Neutralize using SCX-2 cartridges or prep-HPLC.

Case Study: Designing a ROCK1 Inhibitor

Hypothesis: The isoquinoline core mimics the Fasudil scaffold. By using the 8-benzyloxy group, we target the hydrophobic back-pocket adjacent to the ATP site, potentially improving selectivity over PKA (which has a more restricted pocket).

Workflow Visualization:

Caption: Decision tree for optimizing 8-(Benzyloxy)isoquinolin-5-amine hits in kinase campaigns.

Quality Control & Data Interpretation

When characterizing these derivatives, specific NMR signatures confirm the substitution pattern.

Table 1: Key NMR Diagnostic Signals (DMSO-d6)

| Position | Multiplicity | Chemical Shift (δ ppm) | Diagnostic Note |

| H-1 | Singlet (s) | 9.10 – 9.30 | Most deshielded; confirms isoquinoline core integrity. |

| OCH2-Ph | Singlet (s) | 5.20 – 5.40 | Benzylic protons; disappearance confirms deprotection. |

| NH-5 | Broad (br s) | 6.00 – 8.50 | Shift varies heavily upon amide coupling (moves downfield to >9.0 ppm). |

| H-4 | Doublet (d) | 7.80 – 8.00 | Coupled to H-3; distinct "AB system" for the pyridine ring. |

References

-

Isoquinoline Scaffolds in Kinase Inhibition

- Title: "Isoquinoline derivatives as potent kinase inhibitors: A review of recent developments."

- Source:European Journal of Medicinal Chemistry.

- Context: Discusses the binding mode of 5-aminoisoquinolines in the

-

(Generic search verification required for specific year, generally validated by Balewski et al., Molecules 2025).

-

Synthetic Methodology (Buchwald/Amide Coupling)

- Title: "Pd-Catalyzed Amin

- Source:Journal of M

- Context: Validates the stability of the benzyloxy group under metal-c

-

8-Hydroxyquinoline/Isoquinoline Chelation

-

Pharmacophore Hopping

-

Title: "Scaffold Hopping in Drug Discovery."

- Source:NIPER / Drug Discovery Today.

- Context: Strategies for replacing naphthalene/quinoline cores with isoquinolines to improve solubility.

-

(Note: Specific CAS-linked papers for "8-(Benzyloxy)isoquinolin-5-amine" are rare; references are grounded in the validated chemistry of the 5-amino-8-benzyloxyquinoline and isoquinolin-5-amine analogs.)

Sources

Application Note: Reductive Amination Procedures for 8-(Benzyloxy)isoquinolin-5-amine

Abstract & Chemical Context

This guide details the reductive amination of 8-(Benzyloxy)isoquinolin-5-amine , a specialized scaffold often utilized in the development of kinase inhibitors and CNS-active agents.

Unlike standard aniline reductive aminations, this substrate presents a unique electronic duality:

-

Nucleophilic Enhancement: The benzyloxy group at the C8 position acts as a strong electron-donating group (EDG). Through resonance, it significantly enhances the nucleophilicity of the amine at the para-disposed C5 position, making it more reactive than unsubstituted 5-aminoisoquinoline.

-

Basic Interference: The isoquinoline ring nitrogen (N2) is basic (pKa ~5.4). In acidic media, protonation of the ring nitrogen can inductively deactivate the carbocyclic ring, potentially stalling imine formation.

Therefore, the protocols below utilize buffered conditions and selective reducing agents to balance reactivity, ensuring exclusive mono-alkylation at the exocyclic amine without affecting the isoquinoline core or the benzyl ether protection.

Reaction Mechanism & Strategy

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is subsequently reduced to the secondary amine.

Key Mechanistic Considerations:

-

Imine Stability: The electron-rich nature of the 8-benzyloxy-substituted aniline stabilizes the intermediate imine, facilitating its formation.

-

Selectivity: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough to not reduce the aldehyde/ketone competitively but strong enough to reduce the protonated iminium species.[1]

-

Scavenging Water: For difficult substrates (ketones), Titanium(IV) isopropoxide is employed as a Lewis acid and water scavenger to drive the equilibrium toward the imine.

DOT Diagram: Reaction Pathway

Figure 1: Mechanistic pathway highlighting the acceleration of imine formation due to the electron-donating 8-benzyloxy group.[2][3]

Experimental Protocols

Protocol A: Standard Reductive Amination (Aldehydes)

Applicability: Aliphatic and aromatic aldehydes. Reagent: Sodium Triacetoxyborohydride (STAB). Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Materials

-

8-(Benzyloxy)isoquinolin-5-amine (1.0 equiv)

-

Aldehyde (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (glacial) (1.0 – 2.0 equiv)

-

DCE (anhydrous) [Concentration: 0.1 M]

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 8-(Benzyloxy)isoquinolin-5-amine (1.0 equiv) in anhydrous DCE (0.1 M).

-

Activation: Add the Aldehyde (1.1 equiv).

-

Catalysis: Add Acetic Acid (1.0 equiv). Note: This buffers the basic isoquinoline nitrogen and catalyzes imine formation.

-

Imine Formation: Stir at Room Temperature (RT) for 15–30 minutes under nitrogen.

-

Checkpoint: The solution may darken; this is normal for electron-rich aniline imines.

-

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.

-

TLC Visualization: Use UV and Ninhydrin (amine) or Dragendorff’s reagent (isoquinoline).

-

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Difficult Substrates (Ketones & Hindered Aldehydes)

Applicability: Ketones, sterically hindered aldehydes, or unreactive anilines. Reagent: Titanium(IV) isopropoxide / Sodium Cyanoborohydride.

Materials

-

8-(Benzyloxy)isoquinolin-5-amine (1.0 equiv)

-

Ketone/Aldehyde (1.2 – 1.5 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

-

Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv)

-

Methanol (dry) or THF

Step-by-Step Procedure

-

Imine Forcing: In a dry vial under Argon, mix the amine (1.0 equiv) and ketone (1.2 equiv) in neat Ti(OiPr)₄ (if liquid) or minimal THF. If solubility is an issue, use THF as solvent and add Ti(OiPr)₄ (2.0 equiv).

-

Incubation: Stir at RT for 6–12 hours (or 50°C for 2 hours if highly hindered).

-

Dilution: Dilute the viscous mixture with anhydrous Methanol (to ~0.1 M concentration).

-

Reduction: CAREFULLY add NaBH₃CN (2.0 equiv). Caution: Toxic cyanide generation possible; use a fume hood.

-

Reaction: Stir for 4–8 hours at RT.

-

Quench: Add 1N NaOH or 10% aqueous ammonia to precipitate titanium salts (white solid).

-

Filtration: Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with DCM/MeOH (9:1).

-

Workup: Concentrate the filtrate, redissolve in DCM, wash with water/brine, and dry.

Purification & Characterization

The product contains a basic isoquinoline nitrogen and a newly formed secondary amine.

| Method | Conditions | Notes |

| Flash Chromatography | DCM:MeOH:NH₄OH (95:5:0.5 to 90:10:1) | The NH₄OH is critical to prevent tailing of the basic product on silica. |

| SCX Cartridge | Load in MeOH/DCM -> Wash MeOH -> Elute 2N NH₃/MeOH | Highly recommended for removing non-basic impurities (excess aldehyde, borate salts). |

| Recrystallization | EtOH or EtOAc/Hexanes | Possible if the product is highly crystalline (often true for benzyl-protected derivatives). |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Isoquinoline N protonation deactivating the ring. | Increase acetic acid to 2-3 equiv or switch to Protocol B (Titanium method). |

| Dialkylation (Tertiary Amine) | Aldehyde is too reactive (e.g., Formaldehyde, Acetaldehyde). | Use stoichiometric aldehyde (0.95 equiv) and add dropwise. Use STAB (milder). |

| No Reaction with Ketone | Steric hindrance / Low electrophilicity. | Use Protocol B. Heat the imine formation step to 60°C before reduction. |

| Product stuck on Silica | Strong interaction with acidic silanols. | Pre-treat silica column with 1% Triethylamine in Hexanes or use DCM/MeOH/NH₄OH eluent. |

Workflow Visualization

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on carbonyl substrate reactivity.

References

-

Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

-

Maryanoff, C. A., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 104(3), 1431–1528. (Context on iminium ion reactivity). [Link]

Sources